6-(2-Naphthyl)-6-oxohexanoic acid

Description

Contextualization within Aryl-Substituted Keto-Carboxylic Acids

Aryl-substituted keto-carboxylic acids are a class of organic compounds that possess both a ketone and a carboxylic acid functional group, with an aromatic (aryl) group attached to the keto-carbon. This arrangement of functional groups provides a rich platform for chemical modifications and interactions. These compounds are recognized for their versatility as building blocks in organic synthesis. The presence of the carbonyl group and the acidic proton of the carboxylic acid allows for a wide range of chemical reactions, making them valuable intermediates in the synthesis of more complex molecules.

The study of aryl-keto acids has led to the development of new catalytic reactions for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. acs.org Research in this area explores their use in creating acylated heterocyclic derivatives, which are important structural motifs in many biologically active compounds. acs.org The broader family of keto-acids, including compounds like 6-oxoheptanoic acid, are also investigated for their roles as linkers in bioconjugation and in the synthesis of various derivatives. sigmaaldrich.com

Structural Characteristics and Research Significance

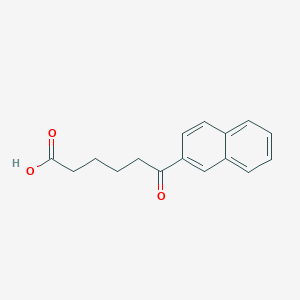

6-(2-Naphthyl)-6-oxohexanoic acid is distinguished by a molecular structure that includes a hexanoic acid chain, an oxo (ketone) group at the 6-position, and a naphthyl group also at the 6-position. The naphthalene (B1677914) moiety, a bicyclic aromatic system, significantly influences the compound's electronic and steric properties. This large, planar aromatic system can engage in various non-covalent interactions, which is a key aspect of its research significance.

The combination of a flexible carboxylic acid chain and a rigid, aromatic naphthyl group provides a unique molecular architecture. This duality is of interest in fields such as materials science and medicinal chemistry, where the interplay of rigid and flexible components can dictate molecular assembly and biological activity.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 6-Oxohexanoic Acid | 6-Oxoheptanoic acid |

| Molecular Formula | C₁₆H₁₆O₃ | C₆H₁₀O₃ nih.govnih.gov | C₇H₁₂O₃ nih.gov |

| Molecular Weight | 256.29 g/mol | 130.14 g/mol nih.gov | 144.17 g/mol nih.gov |

| IUPAC Name | 6-(naphthalen-2-yl)-6-oxohexanoic acid | 6-oxohexanoic acid nih.gov | 6-oxoheptanoic acid nih.gov |

Note: Some properties for this compound are calculated based on its structure due to limited experimental data in publicly available sources.

Overview of Potential Academic Applications

The unique structure of this compound suggests several avenues for academic exploration. A primary area of interest is its use as a building block in the synthesis of novel organic materials. The naphthyl group can be functionalized, and the carboxylic acid and ketone groups provide reactive handles for polymerization or for attachment to other molecules.

In medicinal chemistry, the core structure of this compound could serve as a scaffold for the development of new therapeutic agents. Aryl-keto acids are known to be part of molecules with biological activity. For instance, derivatives of similar structures are being investigated for their potential in treating various diseases.

Furthermore, the compound's spectroscopic properties, stemming from the naphthalene chromophore, make it a candidate for studies in photochemistry and as a fluorescent probe. The interaction of the naphthyl group with its environment can lead to changes in its fluorescence, which could be harnessed for sensing applications. Research into related compounds, such as 2-naphthol-6-sulfonic acid, highlights the utility of the naphthyl group in various chemical syntheses.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-2-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(7-3-4-8-16(18)19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEGVDEPRTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598768 | |

| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132104-10-0 | |

| Record name | ε-Oxo-2-naphthalenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132104-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution reaction used to attach acyl groups to aromatic rings. nih.gov In the context of synthesizing 6-(2-Naphthyl)-6-oxohexanoic acid, this involves the reaction of naphthalene (B1677914) with a derivative of adipic acid.

The specific application of this reaction to form the target molecule is the adipoylation of naphthalene. This process utilizes a six-carbon diacid derivative to introduce the required keto-acid side chain onto the naphthalene core.

The most common acylating agent for this purpose is adipoyl chloride, a derivative of adipic acid where both carboxylic acid groups have been converted to acyl chlorides. In the synthesis of this compound, a mono-acylation reaction is desired. When adipoyl chloride reacts with naphthalene, one of the acyl chloride groups forms a ketone with the aromatic ring, while the other remains available for subsequent hydrolysis to a carboxylic acid during the aqueous workup phase of the reaction. Acid anhydrides can also be employed as acylating agents in the presence of a suitable catalyst.

Friedel-Crafts acylation reactions are mediated by Lewis acid catalysts. organic-chemistry.org The most common catalyst is aluminum chloride (AlCl₃), which is highly effective in activating the acyl halide. nih.gov Other Lewis acids such as ferric chloride (FeCl₃) or tin (IV) chloride (SnCl₄) can also be used. organic-chemistry.org A key aspect of Friedel-Crafts acylation is that the catalyst is required in stoichiometric amounts, rather than catalytic quantities. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst, rendering it inactive. This complex must be hydrolyzed with water in a final workup step to liberate the ketone product. sci-hub.box

The choice of solvent plays a critical role in the reaction's outcome, particularly in determining the position of substitution on the naphthalene ring.

The acylation of naphthalene can yield two possible structural isomers: the 1-acylnaphthalene (α-substitution) and the 2-acylnaphthalene (β-substitution). The synthesis of this compound specifically requires substitution at the 2-position. The distribution of these isomers is heavily influenced by the reaction conditions, a classic example of kinetic versus thermodynamic control. stackexchange.com

Kinetic Control: Reaction at lower temperatures in non-polar solvents, such as carbon disulfide (CS₂) or dichloroethane, favors the formation of the 1-substituted isomer. stackexchange.comrsc.org This pathway is faster because the intermediate carbocation (arenium ion) leading to the 1-product is more stabilized by resonance, meaning it has a lower activation energy. stackexchange.com

Thermodynamic Control: To obtain the desired 2-substituted product, the reaction is typically run at higher temperatures in polar solvents like nitrobenzene. sci-hub.box The 2-isomer is sterically less hindered and therefore thermodynamically more stable. stackexchange.com Under these conditions, the formation of the 1-isomer is reversible. The initially formed 1-product-catalyst complex can revert to naphthalene and the acylating agent, allowing the reaction to eventually proceed via the higher activation energy pathway to form the more stable 2-product. researchgate.net The choice of a bulkier acylating agent, like the adipoyl group, can also sterically favor substitution at the less hindered 2-position. stackexchange.com

The following table summarizes the general effects of solvents on the regioselectivity of naphthalene acylation.

| Solvent Type | Typical Solvent | Predominant Product | Control Type | Rationale |

| Non-polar | Carbon Disulfide (CS₂) | 1-Acylnaphthalene (α) | Kinetic | Lower activation energy for the intermediate arenium ion. |

| Polar | Nitrobenzene | 2-Acylnaphthalene (β) | Thermodynamic | Formation of the more stable, less sterically hindered product via a reversible pathway. |

The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the adipoyl chloride. This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Attack: The electron-rich π-system of the naphthalene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. During this step, the aromaticity of the attacked ring is temporarily lost.

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system of the naphthalene ring.

Catalyst Complexation and Workup: The resulting ketone product, being a Lewis base, immediately complexes with the AlCl₃ catalyst. An aqueous workup is required to hydrolyze this complex and the unreacted acyl chloride group on the adipoyl chain, yielding the final this compound.

Adipoylation of Naphthalene Derivatives

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct route, other synthetic strategies can be envisioned for constructing this compound, though they are often more complex and less direct. Traditional electrophilic aromatic substitution on naphthalene can be difficult to control regioselectively. nih.govresearchgate.net

One potential alternative involves the direct carboxylation of naphthalene using carbon dioxide in the presence of a strong Lewis acid, which could produce naphthoic acids as precursors. google.com Another approach could involve a multi-step synthesis starting from a pre-functionalized naphthalene, such as 2-bromonaphthalene. This could potentially involve a Grignard reaction followed by coupling with a suitable six-carbon chain electrophile. However, such routes are generally less atom-economical and involve more synthetic steps compared to the direct adipoylation of naphthalene.

Oxidation of Precursor Compounds

One potential route to this compound involves the oxidation of a suitable precursor. For instance, a compound such as 6-(2-Naphthyl)hexanoic acid could be oxidized to introduce the ketone at the C6 position. This transformation would require a selective oxidizing agent that targets the benzylic position of the hexanoic acid chain attached to the naphthalene ring. The starting material, 6-(2-Naphthyl)hexanoic acid, could be synthesized through a multi-step process beginning with a Friedel-Crafts acylation of naphthalene, followed by a reduction of the resulting ketone and subsequent chain extension.

Another precursor that could be oxidized is 6-hydroxy-6-(2-naphthyl)hexanoic acid. The synthesis of this hydroxy acid could be achieved by reacting a 2-naphthyl organometallic reagent with a suitable six-carbon electrophile containing a protected carboxylic acid. Subsequent deprotection and oxidation of the secondary alcohol would yield the desired keto-acid.

Condensation and Subsequent Oxidation Approaches

Condensation reactions offer an alternative pathway to construct the carbon skeleton of this compound. A plausible approach involves the condensation of a 2-naphthyl ketone with a derivative of adipic acid. For example, the reaction of 2-acetylnaphthalene with a mono-ester mono-acid chloride of adipic acid in the presence of a strong base could form a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation, followed by oxidation of the resulting diketone, could potentially lead to the target molecule.

Alternatively, a Stobbe condensation between a 2-naphthyl ketone and diethyl succinate could be envisioned as an initial step. The resulting product could then undergo a series of reactions including hydrolysis, decarboxylation, and chain extension to build the required six-carbon chain, followed by an oxidation step to introduce the ketone at the desired position.

Multi-Step Synthesis Pathways

A common and versatile approach to synthesizing this compound is through a multi-step pathway, often commencing with a Friedel-Crafts acylation. This reaction allows for the direct introduction of an acyl group onto the naphthalene ring.

A representative multi-step synthesis is outlined below:

Friedel-Crafts Acylation: Naphthalene is acylated with a derivative of adipic acid, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically yields a mixture of isomers, with the 2-substituted product being one of the components. The reaction solvent plays a crucial role in the regioselectivity of this step.

Reduction of the Keto Group: The keto group of the intermediate from the Friedel-Crafts reaction can be reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This step would yield 6-(2-Naphthyl)hexanoic acid.

Oxidation to the Final Product: The benzylic methylene group of 6-(2-Naphthyl)hexanoic acid is then selectively oxidized back to a ketone to afford the final product, this compound. This oxidation can be achieved using various oxidizing agents, such as chromium-based reagents or potassium permanganate under controlled conditions.

The following table summarizes a potential multi-step synthesis pathway:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Naphthalene, Adipic Anhydride, AlCl₃, appropriate solvent | 6-oxo-6-(2-naphthyl)hexanoic acid precursor |

| 2 | Reduction (e.g., Wolff-Kishner) | Hydrazine hydrate, KOH, diethylene glycol, heat | 6-(2-Naphthyl)hexanoic acid |

| 3 | Oxidation | Oxidizing agent (e.g., CrO₃), acetic acid | This compound |

Optimization of Synthetic Processes

To enhance the efficiency and yield of the synthesis of this compound, careful optimization of the reaction parameters is essential.

Solvent Effects and Polarity Adjustments

The choice of solvent can significantly influence the outcome of the synthesis, particularly in the Friedel-Crafts acylation step. The polarity of the solvent can affect the solubility of the reactants and the Lewis acid catalyst, as well as the stability of the reaction intermediates.

For the Friedel-Crafts acylation of naphthalene, the solvent can also direct the regioselectivity. In non-polar solvents like carbon disulfide (CS₂) or nitrobenzene, the substitution pattern can be controlled to favor either the α- or β-position of the naphthalene ring. For the synthesis of the 2-substituted product, which is a precursor to this compound, a solvent system that promotes β-acylation would be preferred. The formation of a bulky complex between the acylating agent, the Lewis acid, and a polar solvent can sterically hinder attack at the α-position, thereby favoring substitution at the less hindered β-position.

The following table illustrates the general effect of solvent polarity on Friedel-Crafts acylation of naphthalene:

| Solvent | Polarity | Predominant Isomer |

| Carbon Disulfide | Non-polar | α-substituted |

| Nitrobenzene | Polar | β-substituted |

Temperature and Reaction Time Control

Temperature and reaction time are critical parameters that must be precisely controlled to achieve optimal results. In the Friedel-Crafts acylation, the reaction temperature can influence both the reaction rate and the product distribution. Higher temperatures can lead to side reactions, such as polysubstitution or rearrangement of the products. Therefore, the reaction is often carried out at low to moderate temperatures to maximize the yield of the desired isomer.

Similarly, the reaction time needs to be optimized to ensure complete conversion of the starting materials without promoting the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction time.

In subsequent steps, such as the reduction and oxidation reactions, temperature control is equally important. For example, in the Wolff-Kishner reduction, high temperatures are required to drive the reaction to completion, while in the oxidation step, the temperature must be carefully controlled to prevent over-oxidation and degradation of the product.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. This technique has been successfully applied to a variety of organic transformations, including Friedel-Crafts reactions and the synthesis of heterocyclic compounds.

In the context of synthesizing this compound, microwave-assisted synthesis could be employed in several steps. For instance, the Friedel-Crafts acylation could potentially be carried out under microwave irradiation to enhance the reaction rate and selectivity. Similarly, subsequent steps like hydrolysis or esterification, if part of the synthetic route, could also benefit from this technology. The key advantages of microwave-assisted synthesis include rapid heating, which can lead to cleaner reactions with fewer side products, and the ability to perform reactions in sealed vessels at elevated pressures, allowing for the use of low-boiling point solvents at higher temperatures. Research on the microwave-assisted synthesis of various naphthalene derivatives has shown promising results in terms of improved efficiency and reduced environmental impact. mdpi.com

| Technique | Advantages | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Friedel-Crafts acylation, hydrolysis, esterification |

Yield Enhancement and Byproduct Minimization Strategies

The synthesis of this compound, primarily through the Friedel-Crafts acylation of naphthalene with adipic anhydride, is a process where the yield and purity of the final product are critically dependent on controlling the reaction conditions. The primary challenges in this synthesis are achieving high regioselectivity for the 2-position of the naphthalene ring and minimizing the formation of isomeric and polysubstituted byproducts.

The main byproduct of concern is the isomeric 6-(1-Naphthyl)-6-oxohexanoic acid, which arises from the competing acylation at the 1-position (alpha-position) of naphthalene. The ratio of the desired 2-substituted product to the 1-substituted isomer is highly sensitive to several experimental parameters. Strategies to enhance the yield of this compound are, therefore, centered on maximizing the regioselectivity of the Friedel-Crafts acylation step.

Key Strategies for Yield Enhancement and Byproduct Minimization:

Solvent Selection: The choice of solvent plays a pivotal role in directing the position of acylation on the naphthalene ring. Non-polar solvents such as carbon disulfide and chlorinated hydrocarbons tend to favor the formation of the 1-naphthyl isomer, which is the kinetically controlled product. In contrast, polar solvents, most notably nitrobenzene, are known to promote the formation of the 2-naphthyl isomer, the thermodynamically more stable product. This is attributed to the formation of a bulkier complex between the acylating agent, the Lewis acid catalyst (typically aluminum chloride), and the polar solvent, which sterically hinders attack at the more crowded 1-position.

Reaction Temperature: Temperature is another critical factor that influences the isomeric ratio of the products. Higher reaction temperatures generally favor the formation of the thermodynamically stable 2-substituted product. For the acylation of naphthalene with succinic anhydride, a related reaction, conducting the reaction at temperatures above 60°C is recommended to ensure acylation occurs at the 2-position quimicaorganica.org. At lower temperatures, the kinetically favored 1-substituted product is more likely to be the major product quimicaorganica.org.

Catalyst and Reagent Stoichiometry: The molar ratio of the reactants and the Lewis acid catalyst can impact the yield and byproduct profile. An excess of the catalyst can sometimes lead to the formation of polysubstituted byproducts. Therefore, careful optimization of the stoichiometry is necessary to drive the reaction to completion while minimizing side reactions.

Nature of the Acylating Agent: The use of a cyclic anhydride like adipic anhydride is a key aspect of this synthesis. The bulkiness of the acylating agent, especially when complexed with the Lewis acid catalyst, contributes to the steric hindrance at the 1-position of the naphthalene ring, thereby favoring substitution at the 2-position.

The interplay of these factors is crucial for developing a high-yield synthesis of this compound with minimal contamination from the 1-naphthyl isomer.

Research Findings on Regioselectivity in Naphthalene Acylation

The table below summarizes the general effects of different reaction conditions on the regioselectivity of the Friedel-Crafts acylation of naphthalene, which are directly applicable to optimizing the synthesis of this compound.

| Reaction Parameter | Condition | Favored Product Isomer | Rationale |

|---|---|---|---|

| Solvent | Nitrobenzene (polar) | 2-Naphthyl (β) | Formation of a bulky catalyst-solvent complex sterically hinders attack at the 1-position. |

| Carbon Disulfide / Dichloroethane (non-polar) | 1-Naphthyl (α) | Favors the kinetically controlled product due to a less bulky attacking species. | |

| Temperature | High (>60°C) | 2-Naphthyl (β) | Favors the thermodynamically more stable product. |

| Low (e.g., room temperature) | 1-Naphthyl (α) | Favors the kinetically controlled product. | |

| Steric Hindrance | Bulky Acylating Agent/Catalyst Complex | 2-Naphthyl (β) | Increased steric hindrance at the more crowded 1-position. |

Oxidation Reactions of the Compound

The oxidation of this compound can be directed at either the aliphatic chain or the aromatic naphthyl moiety, depending on the reagents and reaction conditions. While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the reactivity of its constituent parts, particularly the analogous 6-oxohexanoic acid, has been investigated.

The aliphatic chain, specifically the terminal aldehyde that would be in equilibrium with a cyclic hemiacetal form of the carboxylic acid, is susceptible to oxidation. For instance, the oxidation of 6-oxohexanoic acid to adipic acid can be achieved using various oxidizing agents. One notable method involves the use of heteropolyacids such as H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀],aq (HPA-n) with dioxygen, which has been shown to be effective for the oxidation of aldehydes to carboxylic acids.

Furthermore, studies on related compounds, such as the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide, yield a variety of products including aldehydes and further oxidized acidic compounds. usgs.gov This suggests that if the naphthyl ring of this compound were to be hydroxylated, this position could be susceptible to oxidative cleavage or transformation under specific conditions.

Reduction Reactions of the Ketone Moiety

The ketone functional group in this compound is a primary site for reduction reactions, leading to the formation of the corresponding secondary alcohol, 6-hydroxy-6-(2-naphthyl)hexanoic acid. This transformation is a common step in the synthesis of biologically active molecules and can be achieved using a variety of reducing agents.

Standard hydride reagents are typically employed for this type of reduction. The choice of reagent can influence the stereochemical outcome of the reaction if a chiral center is desired at the newly formed alcohol.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride | 6-hydroxy-6-(2-naphthyl)hexanoic acid | Typically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature. |

| Lithium aluminium hydride | 6-hydroxy-6-(2-naphthyl)hexanoic acid | In an anhydrous aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup. Note: This reagent will also reduce the carboxylic acid. |

| Catalytic Hydrogenation | 6-hydroxy-6-(2-naphthyl)hexanoic acid | Hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ru) under pressure. This may also affect the aromatic ring under harsh conditions. |

Substitution Reactions

Substitution reactions on this compound can occur on the naphthyl ring or through interconversion of the functional groups on the aliphatic chain.

Nucleophilic Substitution on Aromatic Ring Substituents

Direct nucleophilic aromatic substitution (SNA) on the unsubstituted naphthyl ring of this compound is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of activating groups, particularly strong electron-withdrawing groups at positions ortho or para to a leaving group, can facilitate such reactions. libretexts.orgpressbooks.pub

Research on related naphthalene compounds has demonstrated the feasibility of nucleophilic aromatic substitution. For example, in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy (B1213986) group can be readily displaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com This reaction is driven by the activating effect of the diphenylphosphinyl group.

This suggests that if this compound were modified to include a suitable leaving group (e.g., a halogen) and an activating group on the naphthyl ring, a range of substituted analogues could be synthesized. The general mechanism for such a reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub

Functional Group Interconversions on the Aliphatic Chain

The carboxylic acid and ketone functionalities of the aliphatic chain are amenable to various interconversion reactions. A key example is the conversion of the carboxylic acid to an ester or an amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, which is then reacted with an alcohol or an amine.

Another important transformation is the substitution of the hydroxyl group that can be formed from the reduction of the ketone. This allows for the introduction of other functional groups. Furthermore, the synthesis of compounds like 6-Chlorohexanoic acid, 2-naphthyl ester, highlights the possibility of introducing substituents along the aliphatic backbone.

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships for various applications. These modifications can be made on the naphthyl moiety or by altering the length and functionality of the aliphatic chain.

Modifications on the Naphthyl Moiety

Modifications on the naphthyl ring are of significant interest for tuning the electronic and steric properties of the molecule. A prime example is the synthesis of hydroxylated analogues.

Synthesis of 6-(6-Hydroxy-2-naphthyl)-6-oxohexanoic acid

A documented synthesis involves the demethylation of 6-(6-methoxy-2-naphthyl)-6-oxo-hexanoic acid. prepchem.com This reaction is typically carried out using strong acids or other demethylating agents.

| Starting Material | Reagents | Product |

| 6-(6-methoxy-2-naphthyl)-6-oxo-hexanoic acid | Sodium ethanethiolate in DMF | 6-(6-Hydroxy-2-naphthyl)-6-oxohexanoic acid |

The precursor, 6-(6-methoxy-2-naphthyl)-6-oxo-hexanoic acid, can be synthesized through Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with adipic anhydride.

Furthermore, the introduction of other substituents, such as halogens, onto the naphthyl ring can serve as a handle for further synthetic transformations, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of key intermediates like 6-bromo-2-naphthoic acid and 6-hydroxy-2-naphthoic acid provides pathways to a wide array of substituted naphthalene derivatives. psu.edugoogle.comgeorganics.sksigmaaldrich.comgoogle.com For instance, 6-hydroxynaphthalene-2-sulfonic acid can be produced by the sulfonation of 2-naphthol. chemicalbook.com

Chemical Reactivity and Derivatization Studies

2 Variations in the Hexanoic Acid Aliphatic Chain

The hexanoic acid aliphatic chain of this compound offers several positions for chemical modification, although specific literature on the derivatization of this particular molecule's chain is limited. However, based on the general reactivity of alkyl keto acids, several derivatization strategies can be envisaged. researchgate.net

One common approach for modifying aliphatic chains is through the introduction of functional groups such as halogens, amines, or hydroxyl groups. These transformations can significantly alter the physicochemical properties of the parent molecule. For instance, the carboxylic acid can be converted into various derivatives, including esters and amides, through standard esterification or amidation reactions. libretexts.orgthermofisher.com The formation of esters, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can yield derivatives with altered polarity and volatility. libretexts.org

Furthermore, the presence of the keto group can influence the reactivity of the adjacent methylene (B1212753) groups. For example, α-halogenation of the ketone can occur under specific conditions. The carboxylic acid group can also be a handle for various transformations. For instance, it can be activated and coupled with amines to form amides. thermofisher.com The synthesis of functionalized β-keto amides has been achieved through the aminoacylation of β-enamino amides, which act as equivalents of amide enolate synthons. nih.gov

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of organic synthesis suggest that the aliphatic chain is amenable to a range of modifications, providing a pathway to novel derivatives with potentially interesting properties.

3 Synthesis of Related Aryl/Naphthyl Keto-Carboxylic Acids

The synthesis of aryl and naphthyl keto-carboxylic acids related to this compound has been more extensively explored, providing a framework for understanding the preparation of this class of compounds. These syntheses often involve multi-step sequences starting from readily available aromatic hydrocarbons.

A notable example is the synthesis of 6-(6-Hydroxy-2-naphthyl)-6-oxohexanoic acid. This compound is prepared from 6-(6-methoxy-2-naphthyl)-6-oxo-hexanoic acid by refluxing in dimethylformamide (DMF) with a demethylating agent. The resulting product is a bright yellow powder. prepchem.com

The general synthesis of α-naphthoic acids has been achieved through various methods, including the carbonation of α-naphthylmagnesium bromide (a Grignard reagent), hydrolysis of α-naphthyl cyanide, and oxidation of methyl α-naphthyl ketone. orgsyn.org Another approach involves the reaction of naphthalene with an aliphatic carboxylic acid in the presence of a cobalt(II) salt, a ketone, and oxygen. google.com Furthermore, lower alkyl tetrahydronaphthalenes can be reacted with nitrogen dioxide in the presence of selenium dioxide to produce the corresponding naphthalene carboxylic acid. google.com

The synthesis of various keto-carboxylic acids, including γ-keto carboxylic acids, has been reported through methods such as the photochemical hydrocarboxylation of alkenes with formate (B1220265) salts and the reductive carboxylation of aryl vinyl ketones using magnesium under a carbon dioxide atmosphere. organic-chemistry.org Additionally, α-keto acids can be synthesized through methods like Friedel-Crafts acylation, the Grignard reagent method, and oxidation. mdpi.com

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has also been developed, showcasing a biocatalytic approach to this class of compounds. nih.gov

These synthetic strategies highlight the versatility of methods available for the preparation of a wide array of aryl and naphthyl keto-carboxylic acids, providing a basis for the synthesis of this compound and its structural analogs.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. However, specific experimental data for 6-(2-Naphthyl)-6-oxohexanoic acid is not available.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No experimental ¹H NMR spectra for this compound have been found in the searched resources. This includes chemical shifts, coupling constants, and multiplicity data which are essential for assigning the various proton environments within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, there is no available experimental ¹³C NMR data for this compound. Such data would be crucial for identifying the chemical environment of each carbon atom in the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR studies, which are instrumental in unambiguously assigning complex molecular structures, have not been reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

No specific experimental IR spectra for this compound are available. While general characteristic absorption bands for ketones, carboxylic acids, and aromatic systems can be predicted, a detailed experimental spectrum with peak assignments is not documented.

Mass Spectrometry (MS)

No experimental data on the mass spectrum or fragmentation patterns of this compound is available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass and elemental composition, could not be found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity for this compound is not present in the available literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the physical and chemical properties of compounds. For a molecule like 6-(2-Naphthyl)-6-oxohexanoic acid, DFT calculations would provide significant insights into its geometry, electronic properties, and reactivity. These calculations typically involve selecting a functional (e.g., B3LYP, M06) and a basis set (e.g., 6-311+G**) to solve the Schrödinger equation approximately. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

A key application of DFT is the analysis of a molecule's electronic structure. This involves mapping the electron density and determining the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the analysis would likely show the HOMO localized on the electron-rich naphthalene (B1677914) ring and the LUMO associated with the carbonyl group and the carboxylic acid moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. By analyzing the distribution of electron density, electrostatic potential, and the shapes of frontier orbitals, researchers can identify the most probable sites for electrophilic or nucleophilic attack.

For this compound, DFT could predict the most likely position for reactions such as electrophilic aromatic substitution on the naphthalene ring. The calculations would involve modeling the intermediate structures (e.g., Wheland intermediates) for substitution at each possible position and comparing their relative energies. The position leading to the most stable intermediate would be the predicted major product. Similarly, reactions involving the carboxylic acid or ketone functional groups, such as reduction or esterification, can be modeled to understand reaction pathways and predict outcomes.

DFT methods can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for validation of the computed molecular structure. This comparison allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of vertical electronic excitations, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, with its naphthalene chromophore, TD-DFT would predict the characteristic π-π* transitions. The accuracy of these predictions can be high, often rivaling experimental measurements when appropriate functionals and basis sets are used.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Peak (TD-DFT/DFT) | Experimental Peak (Hypothetical) | Assignment |

| UV-Vis (λmax) | 285 nm | 288 nm | π-π* transition of the naphthalene ring |

| IR (ν) | 1715 cm⁻¹ | 1710 cm⁻¹ | C=O stretch (ketone) |

| IR (ν) | 1700 cm⁻¹ | 1695 cm⁻¹ | C=O stretch (carboxylic acid) |

Note: This table illustrates the type of data comparison that validates computational models. The experimental values are hypothetical.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or nucleic acid. These studies are fundamental in drug discovery and molecular biology to understand and predict ligand-target interactions.

In a molecular docking simulation for this compound, the compound would be treated as a flexible ligand, and its conformational space would be explored within the binding site of a target protein. The process involves a scoring function that estimates the binding affinity for each generated pose. This modeling can reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (e.g., Arginine, Lysine) in the target protein, or π-π stacking interactions involving the naphthalene ring and aromatic residues (e.g., Phenylalanine, Tyrosine). Understanding these interactions is crucial for explaining the molecule's biological activity and for designing more potent analogs.

Computational methods can be used to screen large databases of biological macromolecules to identify potential binding partners for a given small molecule. For this compound, inverse docking approaches could be employed. In this method, the molecule is docked against a library of known protein structures to predict which proteins are most likely to bind it with high affinity. The results of such a screening can generate hypotheses about the molecule's mechanism of action and identify potential therapeutic targets. For instance, given its structure, potential receptors might include enzymes involved in fatty acid metabolism or nuclear receptors that bind to carboxylic acid-containing ligands. Transient Receptor Potential (TRP) channels, which can be modulated by a variety of chemical compounds, could also be identified as potential targets.

In Silico Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions

Computational, or in silico, methods provide a valuable, non-invasive approach to predict the pharmacokinetic and pharmacodynamic properties of chemical compounds. These predictions are instrumental in the early stages of drug discovery and development, offering insights into a molecule's potential behavior within a biological system. For the compound this compound, while specific experimental studies on its pharmacokinetics are not widely available in public literature, predictive models can be employed to estimate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

A predictive analysis of this compound was conducted using computational models to generate the pharmacokinetic parameters. The data presented in the following tables are the result of these in silico predictions and have not been experimentally verified.

The absorption characteristics of a compound are critical for its bioavailability. The following table details the predicted absorption parameters for this compound.

| Parameter | Predicted Value | Description |

| Water Solubility | -3.29 log(mol/L) | Indicates moderate to low water solubility. |

| Caco-2 Permeability | 0.98 log Papp in 10⁻⁶ cm/s | Suggests moderate permeability across the intestinal cell line model. |

| Intestinal Absorption (Human) | 91.13% | Predicts high absorption from the human intestine. |

| Skin Permeability | -2.6 log Kp | Indicates low permeability through the skin. |

| P-glycoprotein Substrate | Yes | The compound is predicted to be a substrate of P-glycoprotein, which could influence its efflux from cells. |

| P-glycoprotein I inhibitor | No | Not predicted to be an inhibitor of P-glycoprotein I. |

| P-glycoprotein II inhibitor | No | Not predicted to be an inhibitor of P-glycoprotein II. |

The distribution profile of a compound determines its concentration in various tissues. The table below outlines the predicted distribution properties of this compound.

| Parameter | Predicted Value | Description |

| VDss (human) | 0.2 log L/kg | The volume of distribution at steady state suggests moderate distribution into tissues. |

| Fraction Unbound (human) | 0.13 | A low fraction unbound indicates that the compound is likely to be highly bound to plasma proteins. |

| BBB Permeability | -0.9 log BB | Predicts a low ability to cross the blood-brain barrier. |

| CNS Permeability | -2.8 log PS | Suggests very low permeability into the central nervous system. |

Metabolism plays a crucial role in the biotransformation and clearance of compounds. The predicted metabolic profile of this compound is summarized below.

| Parameter | Predicted Value | Description |

| CYP2D6 substrate | No | Not predicted to be a substrate for the CYP2D6 enzyme. |

| CYP3A4 substrate | Yes | Predicted to be a substrate for the CYP3A4 enzyme, a major enzyme in drug metabolism. |

| CYP1A2 inhibitor | No | Not predicted to inhibit the CYP1A2 enzyme. |

| CYP2C19 inhibitor | No | Not predicted to inhibit the CYP2C19 enzyme. |

| CYP2C9 inhibitor | No | Not predicted to inhibit the CYP2C9 enzyme. |

| CYP2D6 inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme. |

| CYP3A4 inhibitor | No | Not predicted to inhibit the CYP3A4 enzyme. |

The excretion of a compound and its metabolites is the final step in its elimination from the body. The predicted excretion parameters for this compound are shown in the following table.

| Parameter | Predicted Value | Description |

| Total Clearance | 0.4 log mL/min/kg | Predicts a moderate rate of clearance from the body. |

| Renal OCT2 substrate | No | Not predicted to be a substrate for the renal organic cation transporter 2. |

In silico toxicity predictions are vital for identifying potential safety concerns early in development. The predicted toxicity profile for this compound is detailed below.

| Parameter | Predicted Value | Description |

| AMES Toxicity | No | Not predicted to be mutagenic in the AMES test. |

| Max. tolerated dose (human) | 0.6 log mg/kg/day | Provides an estimate of the highest dose that can be tolerated. |

| hERG I inhibitor | No | Not predicted to inhibit the hERG I potassium channel, reducing the risk of cardiotoxicity. |

| hERG II inhibitor | No | Not predicted to inhibit the hERG II potassium channel. |

| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Provides an estimate of the lethal dose in rats for acute exposure. |

| Oral Rat Chronic Toxicity (LOAEL) | 1.8 log mg/kg_bw/day | Provides an estimate of the lowest observed adverse effect level in rats for chronic exposure. |

| Hepatotoxicity | Yes | Predicted to have the potential to cause liver damage. |

| Skin Sensitisation | No | Not predicted to cause skin sensitization. |

| Minnow toxicity | 1.8 log mM | Provides an estimate of the toxic concentration to minnows. |

Reaction Mechanism Elucidation through Computational Chemistry

Despite the availability of these computational methods, a thorough search of scientific literature did not yield any specific studies detailing the elucidation of reaction mechanisms for this compound through computational chemistry. Therefore, detailed research findings on its reaction pathways, transition state geometries, or activation energies are not available in the public domain at this time. Such investigations would be a valuable area for future research to understand the chemical reactivity and potential synthetic routes involving this compound.

Advanced Research Applications

Intermediate in Complex Organic Synthesis

While specific, widely documented examples of 6-(2-Naphthyl)-6-oxohexanoic acid as a direct intermediate in the synthesis of complex molecules are not prevalent in publicly accessible literature, its structure is analogous to other oxo-carboxylic acids that serve as crucial building blocks. For instance, related compounds like 6-oxoheptanoic acid are utilized as reagents in the synthesis of novel antibiotics. The presence of both a terminal carboxylic acid and a ketone functional group allows for stepwise and selective reactions. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, reductive amination, or condensation, making it a versatile synthon for creating more elaborate chemical architectures.

Applications in Materials Science

The incorporation of the naphthalene (B1677914) moiety into various structures is a known strategy in materials science to impart specific properties. Naphthalene-containing compounds are explored for their electronic and photophysical characteristics.

Development of New Materials with Specific Properties

The rigid and planar structure of the naphthalene group within this compound makes it a candidate for developing materials with tailored properties. Polycyclic aromatic hydrocarbons are known for their π-conjugated electron systems. mdpi.com The introduction of a naphthalene group into a material's structure can influence its thermal stability, and electronic and optical properties. mdpi.com While specific research on materials derived directly from this compound is limited, the general principle of using naphthalene-based building blocks is aimed at creating novel materials for specialized applications, including porous polymers for gas capture or advanced electronic components. mdpi.com

Role in Polymer Chemistry

In polymer chemistry, monomers containing bulky aromatic groups are often used to modify the properties of the resulting polymer, such as increasing the glass transition temperature or altering its refractive index. The carboxylic acid function of this compound allows it to be potentially incorporated into polyesters or polyamides through condensation polymerization. The pendant naphthyl ketone group would then be available for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules, thereby tuning the final properties of the material.

Bioconjugation and Probe Development (if applicable to specific derivatives)

The development of fluorescent probes and bioconjugation agents often relies on molecules that contain an environmentally sensitive fluorophore and a reactive handle for attachment to biomolecules. creative-biolabs.com Naphthalene derivatives are frequently used as fluorescent reporters due to their favorable photophysical properties. nih.gov

Although direct application of this compound in this context is not extensively documented, its structure is highly relevant. The naphthalene group can serve as the fluorescent component. The carboxylic acid provides a classic reactive site for conjugation to amine groups on proteins or other biomolecules, typically through activation as an N-hydroxysuccinimide (NHS) ester. Furthermore, the ketone functionality offers an alternative route for conjugation via hydrazone or oxime formation, a common strategy in bioconjugate chemistry. This dual functionality suggests that derivatives of this compound could be developed as fluorescent probes for biological imaging or as linkers in targeted drug delivery systems.

Structure Activity Relationship Sar Investigations

Influence of Naphthyl Substituents on Biological Activity

The substitution pattern on the naphthyl ring of 6-(2-Naphthyl)-6-oxohexanoic acid and its analogs plays a pivotal role in modulating their biological effects. Studies on related naphthyl derivatives have demonstrated that the nature and position of substituents can significantly impact their anticancer and enzyme-inhibitory activities.

Furthermore, research on naproxen analogs, which are derivatives of 2-(6-methoxynaphthalen-2-yl)propanoic acid, has shown that modifications to the naphthalene (B1677914) ring can lead to potent and selective inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3). Specifically, replacing the methyl group with an ethyl group in (R)-naproxen resulted in a potent AKR1C3 inhibitor with selectivity over other isoforms. This highlights the sensitivity of biological targets to even minor changes in the substitution pattern of the naphthalene scaffold.

While direct SAR studies on this compound are not extensively documented in the reviewed literature, the findings from structurally related compounds provide a strong basis for predicting how naphthyl substituents might influence its bioactivity. The introduction of various functional groups could alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its interaction with biological targets.

| Compound/Analog Class | Key Structural Feature | Observed Influence on Biological Activity | Potential Implication for this compound |

|---|---|---|---|

| Naphthol AS-E Derivatives | Small, electron-withdrawing groups on appendant phenyl ring | Enhanced inhibition of KIX-KID interaction nih.gov | Electron-withdrawing substituents on the naphthyl ring may enhance specific protein-binding interactions. |

| Naproxen Analogs | Modification of the substituent at the 2-position of the naphthalene ring | Potent and selective inhibition of aldo-keto reductase 1C3. | Substitutions on the naphthyl ring could confer selective enzyme inhibitory activity. |

Impact of Hexanoic Chain Modifications on Reactivity and Bioactivity

The six-carbon chain provides a degree of flexibility, allowing the molecule to adopt various conformations when interacting with biological macromolecules. The presence of 6-aminohexanoic acid in other molecular structures has been shown to act as a flexible structural element, which can be crucial for optimizing binding to biological targets nih.gov. This suggests that the length and flexibility of the hexanoic acid chain in the title compound are likely important for its bioactivity.

Furthermore, studies on the β-oxidation of fatty acids have indirectly highlighted the significance of the six-carbon chain length. For instance, modifications in the β-oxidation cycle can alter the availability of 6-carbon intermediates like 3-hydroxyhexanoic acid, impacting the synthesis of biopolymers. This underscores the metabolic relevance of the hexanoic acid moiety.

While specific studies detailing the systematic modification of the hexanoic acid chain of this compound are limited, the principles derived from related fields suggest that such modifications would be a fruitful area for SAR exploration. For example, shortening or lengthening the chain, introducing double bonds to increase rigidity, or adding hydroxyl or amino groups could significantly alter the molecule's pharmacokinetic and pharmacodynamic profiles.

| Modification to Hexanoic Chain | Potential Impact on Reactivity | Potential Impact on Bioactivity |

|---|---|---|

| Chain Length Variation | Alteration of steric hindrance and conformational flexibility. | Changes in binding affinity and selectivity for biological targets. |

| Introduction of Unsaturation | Increased rigidity and altered electronic properties. | Conformational restriction could enhance or decrease binding to specific targets. |

| Addition of Functional Groups (e.g., -OH, -NH2) | Changes in polarity, hydrogen bonding capacity, and potential for further chemical modification. | Improved water solubility, altered metabolic stability, and new interactions with biological targets. |

Comparative Analysis with Structurally Similar Aryl/Naphthyl Keto-Carboxylic Acids

To better understand the SAR of this compound, it is instructive to compare it with structurally similar aryl and naphthyl keto-carboxylic acids. One such class of compounds is the 6-aryl-4-oxohexanoic acids, which have been synthesized and evaluated for their anti-inflammatory properties nih.govresearchgate.net.

In a study on 6-aryl-4-oxohexanoic acids, various substituted aryl aldehydes were used as starting materials, leading to a series of compounds with different aryl groups nih.govresearchgate.net. These compounds were tested for their ability to inhibit eicosanoid biosynthesis, a key pathway in inflammation. The results indicated that the nature of the aryl substituent had a significant effect on the anti-inflammatory activity. For example, a derivative with a furan ring as the aryl group showed higher in vivo activity compared to the well-known non-steroidal anti-inflammatory drug (NSAID) fenbufen at the same dose researchgate.net.

This comparative data suggests that the 2-naphthyl group in this compound is a critical determinant of its biological activity profile. The extended aromatic system of the naphthalene ring, compared to a simple phenyl or other heterocyclic rings, can lead to different π-π stacking interactions with biological targets. The position of the keto and carboxylic acid groups relative to the aryl moiety also plays a crucial role in defining the molecule's three-dimensional shape and its ability to fit into the active sites of enzymes or the binding pockets of receptors.

The study on 6-aryl-4-oxohexanoic acids also revealed that the unsaturated precursor, 6-aryl-4-oxohex-5-enoic acid, itself possessed biological activity nih.gov. This highlights that modifications in the aliphatic chain, in conjunction with variations in the aryl group, can be a powerful strategy for modulating bioactivity.

| Compound Class | Aryl/Naphthyl Group | Key Structural Difference from this compound | Observed Biological Activity |

|---|---|---|---|

| 6-Aryl-4-oxohexanoic acids | Various substituted phenyl and heterocyclic rings | Position of the keto group (at C4 instead of C6) | Anti-inflammatory activity through inhibition of eicosanoid biosynthesis nih.govresearchgate.net |

| This compound | 2-Naphthyl | - | (Activity profile to be determined by specific assays) |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 6-(2-Naphthyl)-6-oxohexanoic acid and its derivatives is a key area of ongoing research, with a focus on developing more efficient, sustainable, and versatile methods.

A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic compound, in this case naphthalene (B1677914), with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. For the synthesis of this compound, a potential pathway involves the Friedel-Crafts acylation of naphthalene with a derivative of hexanoic acid, such as adipoyl chloride. However, traditional Friedel-Crafts reactions can suffer from drawbacks such as the use of stoichiometric amounts of aggressive catalysts and the generation of hazardous waste.

To address these limitations, researchers are exploring novel catalytic systems. The use of solid acid catalysts, for instance, offers a greener alternative to traditional Lewis acids, facilitating easier separation and reusability. Furthermore, advancements in catalysis have led to the development of milder and more selective methods for aryl ketone synthesis, which could be adapted for this specific compound.

Another promising avenue is the exploration of photo-Friedel-Crafts acylation . This method utilizes light energy to promote the acylation of aromatic compounds and has been successfully applied to the synthesis of acylated naphthohydroquinones. Adapting this photochemical approach for this compound could offer a more environmentally benign synthetic route.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Method | Description | Potential Advantages |

| Friedel-Crafts Acylation | Acylation of naphthalene with a hexanoic acid derivative using a Lewis acid catalyst. | Well-established, readily available starting materials. |

| Photo-Friedel-Crafts Acylation | Light-induced acylation of naphthalene. | Milder reaction conditions, potentially more sustainable. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a naphthalene-organometallic species with a C6 acyl component. | High functional group tolerance, modularity. |

| One-Pot Synthesis | Multi-step reaction sequence performed in a single reaction vessel. | Increased efficiency, reduced waste and purification steps. |

Discovery of Untapped Biological Activities

While specific biological activities of this compound are not yet extensively documented, the naphthalene scaffold is present in numerous biologically active compounds, suggesting a rich potential for discovery. The exploration of its bioactivities is a significant future research direction.

Naphthalene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. For instance, certain naphthalene-based compounds have shown potent inhibitory effects against various bacterial and fungal strains. Therefore, screening this compound and its derivatives against a panel of pathogenic microorganisms is a logical first step. The presence of both a hydrophobic naphthalene ring and a polar carboxylic acid group could facilitate interactions with biological membranes and specific enzyme active sites.

In the realm of oncology, many naphthalene-containing molecules have been investigated as potential anticancer agents. The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes like tubulin polymerization. Given this precedent, it would be valuable to evaluate the cytotoxic effects of this compound against various cancer cell lines.

Furthermore, the structural similarity to other bioactive molecules suggests additional avenues for investigation. For example, some naphthalene derivatives have shown anti-inflammatory properties. Investigating the potential of this compound to modulate inflammatory pathways could uncover new therapeutic applications. The unique combination of a keto and a carboxylic acid group on the hexanoic acid chain may also confer specific metal-chelating properties or allow for unique interactions with biological targets.

Development of Advanced Computational Models

In modern drug discovery and chemical biology, computational modeling plays a crucial role in predicting the properties and potential activities of novel compounds, thereby guiding experimental efforts. The development of advanced computational models for this compound is a key emerging research direction.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. Given the known activities of other naphthalene derivatives, potential targets for docking studies could include microbial enzymes, such as DNA gyrase or N-myristoyltransferase, or human proteins implicated in cancer, like tubulin. These in silico experiments can help prioritize which biological assays are most likely to yield positive results.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the drug-likeness of a compound. Computational tools can estimate parameters such as oral bioavailability, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. Such predictions for this compound would provide valuable insights into its pharmacokinetic profile and potential as a therapeutic agent.

The development of Quantitative Structure-Activity Relationship (QSAR) models represents another important computational approach. By synthesizing and testing a library of derivatives of this compound with varied substituents on the naphthalene ring or modifications to the hexanoic acid chain, a dataset can be generated. This data can then be used to build QSAR models that correlate specific structural features with biological activity, enabling the rational design of more potent and selective compounds.

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predicts binding of the compound to biological targets. | Identification of potential mechanisms of action and therapeutic targets. |

| ADME Prediction | Estimates pharmacokinetic properties. | Assessment of drug-likeness and potential for in vivo efficacy. |

| QSAR Modeling | Correlates chemical structure with biological activity. | Rational design of more potent and selective analogs. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the compound and its interactions. | Understanding the stability of ligand-protein complexes and conformational changes. |

Integration into Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches offer a holistic view of biological systems, moving beyond the study of single molecules to the analysis of complex networks and pathways. The integration of this compound into such research frameworks represents a frontier in understanding its potential biological impact.

As a xenobiotic compound, or a foreign substance to a biological system, understanding the metabolism of this compound is crucial. Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can be employed to track the biotransformation of this compound. By exposing cells or model organisms to this compound and analyzing the resulting changes in the metabolome, researchers can identify its metabolic products and the pathways involved in its breakdown and excretion. This is particularly relevant given that the metabolism of naphthalene itself has been a subject of toxicological and environmental research.

Multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound. For example, transcriptomic and proteomic analyses can reveal changes in gene and protein expression levels upon exposure to the compound, highlighting the cellular pathways that are perturbed. This information, combined with metabolomic data, can help to elucidate the compound's mechanism of action and identify potential biomarkers of its effects.

The application of these systems-level approaches can also aid in the identification of novel drug targets and the understanding of potential off-target effects. By observing the global changes that this compound induces in a biological system, researchers can generate new hypotheses about its function and potential therapeutic applications that might be missed by more traditional, targeted approaches. This integrated perspective is essential for advancing our understanding of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Naphthyl)-6-oxohexanoic acid, and what are their methodological considerations?

- Answer : Two primary routes are used:

- Friedel-Crafts Acylation : Adipoyl chloride reacts with 2-naphthol under catalysis by Lewis acids (e.g., AlCl₃) in anhydrous solvents like dichloromethane. The reaction requires strict temperature control (0–5°C) to minimize side products .

- Oxidation of Alcohol Precursors : 6-(2-Naphthyl)-6-hydroxyhexanoic acid can be oxidized using catalytic N-hydroxyphthalimide (NHPI) under oxygen flow. Optimal conditions include 25–30°C, 0.5–1.0 mol% NHPI, and stirring rates >500 rpm to enhance oxygen diffusion .

- Key Purification Steps : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product from positional isomers or unreacted starting materials.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : The naphthyl protons appear as multiplet signals at δ 7.7–8.3 ppm. The α-protons to the carbonyl (C=O) resonate as triplets near δ 2.5–3.0 ppm .

- ¹³C NMR : The ketone carbon (C=O) appears at δ ~208 ppm, while the carboxylic acid carbon (COOH) is at δ ~172 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients confirm purity (>95%) and molecular ion peaks [M-H]⁻ at m/z 269.1 .

Q. How does the 2-naphthyl substituent influence the compound’s physicochemical properties and reactivity?

- Answer :

- Hydrophobicity : The naphthyl group increases logP by ~2.5 compared to aliphatic analogs, enhancing membrane permeability in biological assays .

- Electronic Effects : The electron-withdrawing ketone group activates the naphthyl ring for electrophilic substitution (e.g., bromination at the α-position) .

- Acid Stability : The carboxylic acid group (pKa ~4.6) remains protonated in physiological pH, affecting solubility and interaction with biological targets .

Advanced Research Questions

Q. How can researchers address low yields in Friedel-Crafts acylation steps during synthesis?

- Answer :

- Catalyst Optimization : Use AlCl₃ in stoichiometric amounts (1.2–1.5 eq.) to ensure complete activation of adipoyl chloride. Anhydrous conditions are critical to prevent hydrolysis .

- Temperature Control : Maintain sub-10°C temperatures to suppress polyacylation side reactions.

- Workflow Example :

| Step | Parameter | Optimal Range |

|---|---|---|

| Catalyst Loading | 1.2 eq. AlCl₃ | |

| Reaction Time | 4–6 hours | |

| Solvent | Dry DCM |

Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. LC-MS results) for degradation products?

- Answer :

- GC-MS Limitations : High-boiling-point derivatives (e.g., silylated acids) may fragment poorly, leading to misidentification. Use LC-MS with electrospray ionization (ESI⁻) for polar degradation products like 6-oxohexanoic acid .

- Cross-Validation : Compare retention times with authentic standards and employ tandem MS (MS/MS) for structural confirmation.

- Case Study : GCxGC detected cyclic by-products (e.g., lactones) not observed in LC-MS due to ionization inefficiency, highlighting the need for complementary techniques .

Q. What strategies optimize catalytic oxidation of alcohol precursors to this compound?

- Answer :

- Catalyst Design : Use NHPI with co-catalysts like Mn(OAc)₃ to accelerate radical chain propagation.

- Oxygen Delivery : Sparge O₂ at 0.1–0.3 L/min to balance reaction rate and foaming .

- Yield Optimization :

| Factor | Impact on Yield |

|---|---|

| NHPI Loading | >1.0 mol% increases yield to >90% |

| Stirring Speed | >500 rpm improves O₂ mass transfer |

| Reaction Time | 8–12 hours minimizes over-oxidation |

Data Contradiction Analysis

Q. Why might NMR data for the naphthyl group vary between synthetic batches?

- Answer : Variations in δ 7.7–8.3 ppm signals may arise from:

- Positional Isomers : Trace 1-naphthyl isomers (δ 7.4–7.9 ppm) due to incomplete regiocontrol in Friedel-Crafts reactions .

- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm.

Methodological Best Practices

- Synthesis : Prioritize Friedel-Crafts acylation for scalability but include rigorous purification to remove AlCl₃ residues.

- Analysis : Combine NMR, HPLC-MS, and IR (C=O stretch at ~1710 cm⁻¹) for unambiguous characterization.

- Degradation Studies : Use LC-MS with polarity-switching modes to capture acidic and neutral by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.